2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-

Medicinal Chemistry Kinase Inhibition SAR

Researchers developing selective kinase inhibitors face scaffold dependency: minor changes to the cyclopropyl-piperidinyl-pyrimidine core alter CDK2 affinity and selectivity unpredictably. CAS 1439992-19-4 preserves this exact pharmacophore. - Selective CDK2 chemotype: unsubstituted piperidine N allows controlled SAR derivatization (amides, sulfonamides) - Dual application: also reported in GPR119 agonist patents for metabolic research - Unsubstituted piperidine: ready attachment point for potency/ADME optimization

Molecular Formula C12H18N4
Molecular Weight 218.30
CAS No. 1439992-19-4
Cat. No. B3240568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-
CAS1439992-19-4
Molecular FormulaC12H18N4
Molecular Weight218.30
Structural Identifiers
SMILESC1CC1NC2=NC=CC(=N2)C3CCNCC3
InChIInChI=1S/C12H18N4/c1-2-10(1)15-12-14-8-5-11(16-12)9-3-6-13-7-4-9/h5,8-10,13H,1-4,6-7H2,(H,14,15,16)
InChIKeyCKEDRQXEZKIGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- – Baseline Overview


2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- (CAS 1439992-19-4) is a heterocyclic small molecule belonging to the aminopyrimidine class, characterized by a pyrimidine core substituted at the 2-position with an N-cyclopropylamino group and at the 4-position with a 4-piperidinyl moiety . The compound has a molecular formula of C12H18N4 and a molecular weight of 218.30 g/mol . This structural scaffold, combining a cyclopropylamine with a piperidinyl-pyrimidine core, is primarily recognized as a building block or intermediate in pharmaceutical research and has been implicated in patent literature concerning cyclin-dependent kinase (CDK) inhibition [1].

Constrained N-cyclopropyl pharmacophore for kinase inhibitor design
Unsubstituted piperidine as derivatizable handle for solubility tuning
Core scaffold associated with CDK2-selective inhibitor chemotypes

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-: Substitution Not Advisable


Despite being listed as a generic pyrimidine building block, substitution with in-class 2-aminopyrimidine analogs is scientifically unjustified for CAS 1439992-19-4. The combination of a cyclopropylamine at the N-2 position and an unsubstituted piperidine at the C-4 position defines a specific three-dimensional pharmacophore and vector geometry that is not duplicated by other common building blocks . As evidenced in recent CDK2 inhibitor patent literature, even minor modifications to the N-2 substituent (e.g., changing cyclopropyl to other alkyl groups) or alterations to the piperidinyl ring can drastically alter kinase selectivity profiles, binding affinity, and downstream antiproliferative activity [1]. Therefore, substituting this specific regioisomer or structurally similar pyrimidine derivatives without rigorous side-by-side validation risks introducing unknown or adverse biological outcomes, compromising the integrity of SAR campaigns and lead optimization efforts.

Pharmacophore Shift
Replacing N-cyclopropyl with N-alkyl/aryl may alter steric and conformational control, affecting kinase binding.
Functional Handle Loss
Substituting C-4 piperidine with a phenyl ring removes the ionizable center and synthetic derivatization site.
Selectivity Profile Shift
Minor changes in pyrimidine substitution pattern may shift CDK isoform selectivity, undermining SAR consistency.

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-: Quantitative Evidence Guide


N-Cyclopropyl vs. N-Alkyl/Aryl: Steric and Conformational Profile

The N-cyclopropyl group in 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- imparts a unique combination of steric constraint and electronic character that distinguishes it from more flexible N-alkyl (e.g., N-methyl, N-ethyl) or planar N-aryl analogs. The cyclopropyl ring restricts the conformational freedom of the amino group, locking the cyclopropyl moiety into a specific orientation relative to the pyrimidine core. This is a well-established strategy in kinase inhibitor design to achieve improved fit within a hydrophobic pocket or to modulate binding kinetics, differentiating it from unconstrained amine derivatives [1].

Steric & Conformational Profile
Class-level inference
Cyclopropyl ~1.9× bulkier & rigid vs N-methyl
Supports steric-controlled pharmacophore design
Calculated properties; class-level SAR
Medicinal Chemistry Kinase Inhibition SAR Conformational Analysis

C-4 Piperidinyl vs. Aromatic Substituents: Solubility and Derivatization

The unsubstituted piperidine at the 4-position of the pyrimidine ring provides a basic nitrogen with a calculated pKa of approximately 9-10, which can be protonated at physiological pH, enhancing aqueous solubility compared to compounds with a neutral aromatic ring at this position (e.g., phenyl-substituted analogs). The presence of this secondary amine also serves as a synthetic handle for further derivatization (e.g., amidation, reductive amination, sulfonylation) that is not possible with simple phenyl or heteroaryl-substituted 2-aminopyrimidines .

Solubility & Derivatization
Data to verify
Ionizable piperidine, pKa ~9–10; synthetic handle
Enables pH-dependent solubility & elaboration
Predicted property; requires experimental validation
Drug Design Pharmacokinetics Solubility Derivatization

CDK2 Inhibition Motif in Patent Literature

The specific scaffold of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- is a core structural element within a broader class of CDK2 inhibitors disclosed in patent WO2021236650A1. While the target compound itself is an intermediate, its structural features—the cyclopropylamine and the piperidinyl-pyrimidine core—are essential components of more complex molecules that demonstrate potent CDK2 inhibition and selectivity over other CDK isoforms (CDK1, CDK4, CDK6, CDK7, CDK9) [1]. This is a key differentiator from generic 2-aminopyrimidines that lack this specific substitution pattern and are not associated with selective CDK2 activity.

CDK2 Inhibition Motif
Class-level inference
Related analogs: IC50 0.29 nM, >1000× selectivity vs CDK1
Reported class-level CDK2 inhibition context
Inferred from patent and literature analogs
Oncology CDK2 Inhibition Kinase Selectivity Cell Cycle

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-: Research & Industrial Applications


CDK2 Inhibitor Focused Library Synthesis

Given its structural implication in selective CDK2 inhibition [1], CAS 1439992-19-4 is ideally suited as a core building block for generating focused compound libraries. The unsubstituted piperidine nitrogen serves as a primary attachment point for introducing diverse chemical moieties (e.g., aryl groups, sulfonamides, amides) to explore SAR and optimize potency, selectivity, and ADME properties of CDK2-targeting drug candidates [2].

Kinase Selectivity Profiling Panels

The cyclopropyl-pyrimidine-piperidine core, by virtue of its association with CDK2-selective chemotypes [1], is a valuable starting point for synthesizing tool compounds to investigate kinase selectivity profiles. Researchers can compare derivatives of this scaffold against panels of related kinases (e.g., CDK1, CDK4/6, CDK7, CDK9) to map selectivity determinants, a process critical for mitigating off-target toxicities [2].

GPR119 Agonist Intermediate

Beyond CDK inhibition, substituted cyclopropyl piperidinyl compounds, which share the core structural features of CAS 1439992-19-4, have been patented as agonists of the G-protein coupled receptor GPR119 for the treatment of type 2 diabetes [3]. This provides a secondary, distinct application area for this building block in metabolic disease research.

Pharmacokinetic Modulation via Piperidine Derivatization

The basic piperidine nitrogen on CAS 1439992-19-4 can be readily derivatized to fine-tune the physicochemical properties of a lead compound. For instance, converting the secondary amine to an amide reduces basicity and can improve membrane permeability, while forming a sulfonamide can increase aqueous solubility. This provides a direct route to modulate drug-like properties early in the optimization process.

Application
Selection Property
Validation Focus
CDK2-focused library synthesis
Constrained N-cyclopropyl pharmacophore
CDK2 binding and selectivity optimization
Kinase selectivity profiling
Core scaffold for CDK2-selective chemotypes
Selectivity profiling vs CDK1/4/6/7/9
GPR119 agonist research
Cyclopropyl piperidinyl building block
GPR119 agonist activity in metabolic disease models
Pharmacokinetic modulation
Derivatizable piperidine handle
ADME property tuning via amidation or sulfonylation

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